molecular formula C41H56N7O18P3S B038139 Nafenopin-coenzyme A CAS No. 112195-81-0

Nafenopin-coenzyme A

Cat. No. B038139
M. Wt: 1059.9 g/mol
InChI Key: MUIWZLHYOXABMT-WFSMWQGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nafenopin-coenzyme A (Nafenopin-CoA) is a synthetic compound that is used as a research tool in the field of biochemistry. It is a derivative of fenofibrate, which is a medication used to lower cholesterol levels in the blood. Nafenopin-CoA is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.

Mechanism Of Action

Nafenopin-CoA acts as a potent activator of PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Upon binding to PPARα, Nafenopin-CoA induces conformational changes that allow the receptor to interact with co-activator proteins and initiate transcription of target genes. This leads to increased fatty acid oxidation, decreased triglyceride synthesis, and improved insulin sensitivity.

Biochemical And Physiological Effects

Nafenopin-CoA has been shown to have several biochemical and physiological effects in various in vitro and in vivo studies. These include increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, and reduced inflammation. Nafenopin-CoA has also been shown to improve glucose tolerance and reduce hepatic steatosis in animal models of metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Nafenopin-CoA in lab experiments is its potency and specificity as a PPARα activator. It allows researchers to study the effects of PPARα activation on various metabolic pathways in a controlled and reproducible manner. However, one of the limitations of using Nafenopin-CoA is its potential toxicity and off-target effects, which can lead to false-positive or false-negative results if not properly controlled.

Future Directions

There are several future directions for research involving Nafenopin-CoA. One area of interest is the development of more potent and selective PPARα activators that can be used as potential therapeutics for metabolic disorders. Another area of research is the identification of novel targets and pathways that are regulated by PPARα activation, which may lead to the discovery of new drugs for the treatment of metabolic disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of Nafenopin-CoA on lipid metabolism, energy homeostasis, and cellular signaling pathways.

Synthesis Methods

The synthesis of Nafenopin-CoA involves the condensation of Nafenopin with coenzyme A (CoA) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.

Scientific Research Applications

Nafenopin-CoA is widely used as a research tool in the field of biochemistry to study the role of PPARα in lipid metabolism, energy homeostasis, and cellular signaling pathways. It is also used to investigate the molecular mechanisms underlying various metabolic disorders such as obesity, diabetes, and dyslipidemia.

properties

CAS RN

112195-81-0

Product Name

Nafenopin-coenzyme A

Molecular Formula

C41H56N7O18P3S

Molecular Weight

1059.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanethioate

InChI

InChI=1S/C41H56N7O18P3S/c1-40(2,21-62-69(59,60)66-68(57,58)61-20-29-33(65-67(54,55)56)32(50)38(63-29)48-23-47-31-35(42)45-22-46-36(31)48)34(51)37(52)44-17-16-30(49)43-18-19-70-39(53)41(3,4)64-26-14-12-25(13-15-26)28-11-7-9-24-8-5-6-10-27(24)28/h5-6,8,10,12-15,22-23,28-29,32-34,38,50-51H,7,9,11,16-21H2,1-4H3,(H,43,49)(H,44,52)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28?,29-,32-,33-,34+,38-/m1/s1

InChI Key

MUIWZLHYOXABMT-WFSMWQGZSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O

synonyms

coenzyme A, nafenopin-
nafenopin-CoA
nafenopin-coenzyme A

Origin of Product

United States

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